N-(2-Hydroxyethyl)formamide
Overview
Description
N-(2-Hydroxyethyl)formamide: is an organic compound with the molecular formula C3H7NO2. It is a formamide derivative where a hydroxyethyl group is attached to the nitrogen atom of the formamide group. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting ethylene oxide with formamide under controlled conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining an appropriate pH level.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of ethylene oxide and formamide in a reactor. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as this compound oxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: this compound oxide.
Reduction Products: Ethanolamine derivatives.
Substitution Products: Various substituted formamides.
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxyethyl)formamide (HF) is starch , specifically corn starch . Starch is a polysaccharide of granular structure and is abundant, making it a key focus in the development and production of biodegradable thermoplastic starch (TPS) .
Mode of Action
This compound interacts with its target through hydrogen bond interactions . These interactions occur between HF and starch, disrupting the starch granules and leading to the formation of a continuous phase . This process is crucial in the thermoplastic process, where plasticizers like HF form hydrogen bonds with starch, replacing the strong action between hydroxy groups of starch molecules, and enabling starch to display plasticization .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the thermoplastic process . In this process, HF acts as a plasticizer, forming hydrogen bonds with starch and disrupting the intra- and intermolecular hydrogen bonds in starch. This leads to the plasticization of starch, which is crucial for the production of thermoplastic starch .
Result of Action
The action of this compound results in the disruption of starch granules and the formation of a continuous phase . This leads to the creation of thermoplastic starch with improved properties. For example, the water resistance of glycerol-plasticized TPS (GTPS) was found to be better than that of HF-plasticized TPS (HTPS). The flexibility of htps was better than that of gtps at low relative humidity .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the relative humidity of the environment can affect the flexibility of the resulting thermoplastic starch . Additionally, the temperature during the thermoplastic process can impact the effectiveness of HF as a plasticizer .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)formamide has been shown to interact with starch in the preparation of thermoplastic starch . The hydrogen bond interaction between this compound and starch was proven by Fourier-transform infrared (FT-IR) spectroscopy .
Cellular Effects
It has been used as a plasticizer in the preparation of thermoplastic starch, where it disrupts starch granules and forms a continuous phase .
Molecular Mechanism
It is known to form hydrogen bonds with starch, disrupting the granular structure of the starch and allowing it to display plasticization .
Temporal Effects in Laboratory Settings
It has been used in the preparation of thermoplastic starch, where it disrupts the granular structure of the starch and forms a continuous phase .
Metabolic Pathways
It is known to interact with starch in the preparation of thermoplastic starch .
Transport and Distribution
It is known to interact with starch in the preparation of thermoplastic starch .
Subcellular Localization
It is known to interact with starch in the preparation of thermoplastic starch .
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)formamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A compound with a similar structure but different functional groups.
N-(2-Hydroxyethyl)iminodiacetic acid: Another formamide derivative used as a chelating agent.
Uniqueness: N-(2-Hydroxyethyl)formamide is unique in its ability to participate in a wide range of chemical reactions and its versatility in various applications. Its hydroxyethyl group provides additional reactivity compared to other formamide derivatives.
Properties
IUPAC Name |
N-(2-hydroxyethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUPQJDKBGDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883477 | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-06-1 | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-2-hydroxyethylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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